molecular formula C8H17ClSi B1589767 5-Hexenyldimethylchlorosilane CAS No. 30102-73-9

5-Hexenyldimethylchlorosilane

Cat. No.: B1589767
CAS No.: 30102-73-9
M. Wt: 176.76 g/mol
InChI Key: NQKBNSIOLMRTDL-UHFFFAOYSA-N
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Description

5-Hexenyldimethylchlorosilane is an organic compound with the chemical formula C8H17ClSi . It is a colorless liquid with a pungent odor and is often used as a reagent in organic synthesis. One of its main uses is as a silicon reagent in organic synthesis, which can react with other organic molecules to introduce hexyl dimethyl silane groups . Additionally, it is used in the preparation of certain photosensitive polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Hexenyldimethylchlorosilane generally involves the reaction of chlorosilanes with hexene. The specific steps are as follows:

    Reaction Setup: Chlorosilane and hexene are heated to react in an appropriate reaction solvent.

    Reaction Progress: The reaction generates pyridine as a byproduct.

    Product Formation: As the reaction proceeds, the product is gradually generated.

    Purification: The pure product is obtained by distillation purification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hexenyldimethylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Catalysts: Often used to facilitate addition reactions.

    Solvents: Non-protic solvents are preferred to avoid hydrolysis.

Major Products

    Substituted Silanes: Formed from substitution reactions.

    Hydrolyzed Products: Resulting from exposure to moisture or water.

Scientific Research Applications

5-Hexenyldimethylchlorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexenyldimethylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The molecular targets include organic molecules with functional groups that can react with the silicon or chlorine atoms. The pathways involved typically include substitution and addition reactions, leading to the formation of new silicon-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethylsilane
  • Dimethylchlorosilane
  • Hexenyldimethylsilane

Uniqueness

5-Hexenyldimethylchlorosilane is unique due to its hexenyl group, which provides additional reactivity through its double bond. This makes it more versatile in organic synthesis compared to other similar compounds that lack this feature.

Properties

IUPAC Name

chloro-hex-5-enyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBNSIOLMRTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474030
Record name 5-Hexenyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, chloro-5-hexen-1-yldimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

30102-73-9
Record name Silane, chloro-5-hexen-1-yldimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Hexenyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Hexenyldimethylchlorosilane was prepared by combining 1,5-hexadiene (164 g) and 0.05 g of platinum complex ##STR3## in a flask equipped with a condenser, addition-funnel and a thermometer. Dimethylchlorosilane (92 g) was added at such a rate that the pot temperature did not rise above 40° C. The mixture was allowed to stand at room temperature for 48 hours. The product was isolated in 68% yield by distillation under reduced pressure (bp 39°-40° C./2.2 mm Hg).
Quantity
164 g
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92 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethyl chlorosilane was reacted with an excess 1,5-hexadiene in the presence of a platinum catalyst to form dimethyl-5-hexenylchloro silane. Then indene was reacted with butyl lithium in a mixture of diethyl ether and tetrahydrofuran to produce the indenyl lithium salt which was then reacted with the dimethyl-5-hexenylchlorosilane to yield the omega alkenyl dimethyl indene which can be called 5-hexenyl-dimethyl-silyl-1-indene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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